5-(5-Bromo-2-thienyl)-5-oxovaleric acid

Cholinesterase inhibition Enzyme selectivity Neurodegeneration research

Choose 5-(5-Bromo-2-thienyl)-5-oxovaleric acid for unmatched selectivity in BChE inhibition (Ki 610 nM; 5.6-fold over AChE) and defined 5-LO activity (IC50 2.32 µM). This high-purity (≥95%) building block features a strategic bromine handle enabling efficient cross-coupling (Suzuki, Stille) and halogen bonding. The established high-yield synthesis (89%) ensures cost-effective hit-to-lead optimization and reliable assay standardization. Don't risk assay failure with uncharacterized analogs—use the proven standard.

Molecular Formula C9H9BrO3S
Molecular Weight 277.14 g/mol
Cat. No. B1648987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Bromo-2-thienyl)-5-oxovaleric acid
Molecular FormulaC9H9BrO3S
Molecular Weight277.14 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Br)C(=O)CCCC(=O)O
InChIInChI=1S/C9H9BrO3S/c10-8-5-4-7(14-8)6(11)2-1-3-9(12)13/h4-5H,1-3H2,(H,12,13)
InChIKeyKTXHOVYQNKWDPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(5-Bromo-2-thienyl)-5-oxovaleric Acid (CAS 90971-93-0): Key Properties and Baseline Identity for Scientific Procurement


5-(5-Bromo-2-thienyl)-5-oxovaleric acid (CAS 90971-93-0) is a synthetic organic compound with the molecular formula C9H9BrO3S and a molecular weight of 277.13 g/mol . It features a 5-oxovaleric acid backbone substituted with a 5-bromo-2-thienyl group, placing it within the class of halogenated thiophene keto acids. The compound is typically supplied as a research-grade solid with a purity specification of ≥95% . As a synthetic small molecule, its core value lies in the bromine atom at the 5-position of the thiophene ring, which provides a defined site for selective reactivity and can significantly modulate the electronic and steric properties of the molecule compared to its non-brominated or differently halogenated analogs.

The Pitfalls of Analog Substitution: Why 5-(5-Bromo-2-thienyl)-5-oxovaleric Acid is Not a Commodity


Generic substitution within the class of 5-oxovaleric acid derivatives is scientifically unsound due to the profound impact of the thiophene ring's 5-position substituent on both chemical reactivity and biological target engagement. While the core 5-oxovaleric acid moiety provides a common scaffold, the nature of the halogen (e.g., Br vs. Cl) or other functional groups (e.g., H vs. CH3) directly alters molecular properties such as lipophilicity, electronic distribution, and steric bulk. For instance, replacing the bromine atom with a chlorine atom or hydrogen leads to quantifiable differences in enzyme inhibition potency and selectivity, as detailed in the quantitative evidence below [1]. Consequently, substituting this specific compound for a cheaper or more readily available analog without prior experimental validation introduces a significant risk of failure in assays and downstream applications.

Quantitative Differentiation of 5-(5-Bromo-2-thienyl)-5-oxovaleric Acid: A Data-Driven Evidence Guide for Informed Selection


5-Bromo Substituent Confers 5.6-Fold Selectivity for Butyrylcholinesterase over Acetylcholinesterase

The 5-bromo substitution on the thiophene ring of 5-(5-bromo-2-thienyl)-5-oxovaleric acid drives a marked difference in its inhibitory activity between butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). It exhibits a 5.6-fold preference for inhibiting equine serum BChE over Electrophorus electricus AChE, a key selectivity profile for research applications. In contrast, many thiophene-based inhibitors show either non-selective inhibition or a preference for AChE [1].

Cholinesterase inhibition Enzyme selectivity Neurodegeneration research

5-Bromo Analog Demonstrates Distinctive Activity Profile Against 5-Lipoxygenase (5-LO)

The presence of the 5-bromo-thienyl group in this compound is associated with a specific range of activity against human 5-lipoxygenase (5-LO). In a biochemical assay using human peripheral blood neutrophils, it exhibited an IC50 of 2.32 µM. This activity is in stark contrast to the non-brominated parent scaffold, 5-oxo-5-(2-thienyl)valeric acid, which was reported as inactive (IC50 > 55.69 µM) in a comparable assay [1]. Furthermore, a structurally related but distinct bromo-thienyl derivative (CHEMBL4285919) showed higher potency (IC50 = 1.06 µM) in a recombinant enzyme assay, underscoring how subtle changes in the molecule beyond the 5-bromo-thiophene can further tune activity .

Inflammation Lipoxygenase inhibition Enzyme assay

Improved Synthetic Efficiency Over Unsubstituted Analog via Friedel-Crafts Acylation

The synthesis of 5-(5-bromo-2-thienyl)-5-oxovaleric acid via Friedel-Crafts acylation proceeds with a reported yield of 89% . This is a significantly higher yield compared to the synthesis of the unsubstituted analog, 5-oxo-5-(2-thienyl)valeric acid, which is typically prepared from thiophene and glutaric anhydride under conditions that often result in moderate yields due to the lack of a directing group and potential for side reactions . The bromine atom in the target compound is not just a functional handle for further derivatization; it also appears to enhance the regioselectivity and efficiency of the key acylation step.

Synthetic methodology Process chemistry Yield optimization

The 5-Bromo Group Provides a Defined Reactivity and Physicochemical Profile for Medicinal Chemistry

The bromine atom at the 5-position of the thiophene ring is a critical structural differentiator from analogs containing chlorine, methyl, or hydrogen. This substitution increases molecular weight (277.13 g/mol) and lipophilicity (estimated LogP) compared to the 5-chloro (232.68 g/mol) and 5-methyl (212.27 g/mol) derivatives. In medicinal chemistry, bromine is valued for its ability to engage in halogen bonding with protein targets, a feature that is weaker for chlorine and absent for hydrogen or methyl groups. This property can translate into enhanced binding affinity and specificity that is not achievable with other substituents.

Medicinal chemistry SAR Halogen bonding

Established Utility as a Cholinesterase Probe and Potential Starting Point for Neurological Tool Compounds

The quantifiable and selective inhibition of butyrylcholinesterase (Ki = 610 nM) establishes this compound as a valuable chemical probe for studying cholinergic signaling [1]. Its moderate affinity for BChE and its 5.6-fold selectivity over AChE make it a more appropriate tool than non-selective, high-affinity inhibitors (e.g., donepezil) for dissecting the specific contributions of BChE in physiological and pathological processes. In contrast, a compound like 5-(5-chloro-2-thienyl)-5-oxovaleric acid may exhibit a different selectivity profile or potency (often reported in the low micromolar range for PKC isoforms) , making it unsuitable as a substitute for this specific application.

Alzheimer's disease Myasthenia gravis Chemical probe

Optimal Use Cases for 5-(5-Bromo-2-thienyl)-5-oxovaleric Acid: Aligning Application with Quantitative Evidence


Neurological Research: A Selectivity-Defined Probe for Butyrylcholinesterase

This compound is ideally suited for neuroscience research focused on the role of butyrylcholinesterase (BChE). Its quantifiable and selective inhibition profile (Ki = 610 nM for BChE; 5.6-fold selectivity over AChE) allows researchers to modulate BChE activity in vitro and ex vivo with reduced confounding effects on acetylcholinesterase . This specificity is critical for studies investigating BChE's role in Alzheimer's disease progression, detoxification of xenobiotics, and regulation of cholinergic tone, where non-selective inhibitors like donepezil would obscure the results.

Inflammation Biology: Exploring the 5-Bromo-Thienyl Scaffold for 5-Lipoxygenase Modulation

The compound serves as a defined starting point for research into the leukotriene pathway. Its measurable activity against human 5-lipoxygenase (5-LO) in neutrophil assays (IC50 = 2.32 µM) provides a clear baseline for structure-activity relationship (SAR) studies. This is in contrast to the non-brominated parent scaffold, which is inactive . Therefore, this specific compound is the necessary precursor for developing more potent 5-LO inhibitors or for using as a tool to investigate the enzyme's biology.

Medicinal Chemistry: A High-Yield Scaffold for Derivatization and Lead Optimization

For medicinal chemists, this compound is a high-value synthetic intermediate. The presence of the bromine atom provides a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Stille) to generate diverse libraries. Furthermore, the established high-yielding (89%) synthesis route makes it a cost-effective and reliable starting material for hit-to-lead optimization campaigns, where the bromine's ability to engage in halogen bonding can be exploited to enhance target affinity [1].

Biochemical Assay Development: A Validated Tool for Cholinesterase Inhibition Studies

This compound can be procured with a defined purity (≥95%) and used as a reliable reference standard or positive control in biochemical assays measuring cholinesterase inhibition . Its well-characterized Ki values for both BChE and AChE provide a benchmark for calibrating assay performance and validating new screening protocols. Using an uncharacterized or non-selective analog would introduce unacceptable variability and lack of standardization into the assay workflow.

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